5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-amino-1-benzyl-N-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C11H13N5O/c1-13-11(17)9-10(12)16(15-14-9)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H,13,17) |
InChI Key |
HBMNLIUYGBEWRG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen cycloaddition between benzyl azide and cyanoacetamide derivatives is a foundational method. A modified protocol involves reacting benzyl azide with N-methyl-2-cyanoacetamide under copper(I) catalysis to yield the 1,4-disubstituted triazole regioisomer. Key modifications include:
-
Catalyst system : CuI (5 mol%) in a 1:1 mixture of DMF and H₂O at 60°C for 12 hours.
-
Yield optimization : Increasing reaction temperature to 80°C reduces reaction time to 6 hours but risks decomposition, necessitating precise thermal control.
Mechanistic insights : The copper catalyst stabilizes the transition state, favoring the 1,4-regioisomer over the 1,5-variant. Computational studies suggest that electron-withdrawing groups on the dipolarophile (e.g., cyano) accelerate the reaction by lowering the LUMO energy.
Azide-Alkyne Cycloaddition with Preformed Intermediates
An alternative route employs pre-synthesized intermediates:
-
Benzyl azide preparation : Benzyl bromide reacts with sodium azide in DMF at 50°C for 4 hours (yield: 92%).
-
Cycloaddition : The azide reacts with N-methyl-2-cyanoacetamide under microwave irradiation (100°C, 30 min) to achieve 78% yield.
Advantages : Microwave irradiation enhances reaction efficiency by reducing side products.
Direct Amidation Strategies
Lewis Acid-Catalyzed Amidation
A scalable method involves reacting 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with methylamine using ZrCl₄ as a catalyst:
Characterization :
Carbodiimide-Mediated Coupling
The carboxamide is formed via EDC/HOBt activation:
-
Activation : 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1 equiv) reacts with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM for 1 hour.
-
Amine addition : Methylamine (2 equiv) is added, and the mixture stirs at 25°C for 12 hours.
Purity validation : HPLC analysis shows >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Microwave-Assisted Synthesis
One-Pot Cycloaddition-Amidation
A streamlined protocol combines cycloaddition and amidation in a single vessel:
-
Cycloaddition : Benzyl azide (1.2 equiv) and N-methyl-2-cyanoacetamide (1 equiv) react under microwave irradiation (100°C, 20 min).
-
In situ amidation : Direct addition of methylamine hydrochloride (1.5 equiv) and DIPEA (2 equiv) achieves 82% yield.
Benefits : Reduced purification steps and improved atom economy.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Huisgen Cycloaddition | CuI, DMF/H₂O, 60°C, 12h | 72% | 98% | High regioselectivity |
| Microwave Amidation | 100°C, 20 min | 82% | 99% | Rapid synthesis |
| ZrCl₄-Catalyzed Amidation | Toluene, reflux, 8h | 85% | 99% | Scalability |
Challenges and Solutions
Regioselectivity Control
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group at position 4 undergoes nucleophilic substitution under mild to moderate conditions. Key examples include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | DMF, 60–80°C, 6–8 hr | 4-(Alkylamino)-1-benzyl-N-methyl-triazole | 65–75% |
| Thiols | EtOH, reflux, 4 hr | 4-(Sulfanyl)-1-benzyl-N-methyl-triazole | 55–60% |
| Grignard reagents | THF, 0°C → RT, 2 hr | 4-(Alkyl/aryl)-1-benzyl-N-methyl-triazole | 70–80% |
The reaction with Grignard reagents proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of the amide group.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions, particularly with nitriles or alkynes under catalytic conditions:
| Reagent | Catalyst | Conditions | Product |
|---|---|---|---|
| Phenylacetylene | Ru(II) catalyst | Toluene, 100°C, 12 hr | Benzannulated triazole derivatives |
| Acrylonitrile | Cu(I) | MeCN, 60°C, 6 hr | Fused bicyclic triazole systems |
Ru-catalyzed reactions favor regioselective formation of 1,4-disubstituted products, while Cu-mediated pathways yield 1,5-regioisomers .
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 8 hr | 1-Benzyl-N-methyl-triazole-4-carboxylic acid | Precursor for ester derivatives |
| 2M NaOH, EtOH, 70°C, 4 hr | Sodium salt of triazole-4-carboxylic acid | Water-soluble intermediates |
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline conditions involve hydroxide ion attack.
Oxidation:
The benzyl group and triazole ring undergo oxidation with strong agents:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 90°C, 3 hr | 1-(Benzoyl)-N-methyl-triazole-4-carboxamide |
| H₂O₂ | AcOH, RT, 12 hr | Epoxidized benzyl derivatives (minor pathway) |
Reduction:
The carboxamide group can be reduced to amine derivatives:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hr | 4-(Aminomethyl)-1-benzyl-N-methyl-triazole |
| NaBH₄/CuCl₂ | MeOH, RT, 4 hr | Partial reduction to alcohol intermediates |
Mechanistic Pathways and Selectivity
-
Dimroth Rearrangement : Under basic conditions, the triazole ring may undergo rearrangement, shifting substituents between N1 and N2 positions (observed in related benzyl triazoles) .
-
Steric Effects : The N-methyl group hinders electrophilic substitution at position 5, directing reactivity to the carboxamide site.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents favor cycloadditions .
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating (>120°C) leads to decarboxylation, forming 5-amino-1-benzyl-N-methyl-triazole (yield: ~40%).
-
Photoreactivity : UV exposure in halogenated solvents generates minor chlorinated byproducts via radical pathways.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition of azides with ynamides or similar precursors. Recent studies have demonstrated that this compound can be synthesized through ruthenium-catalyzed reactions, which allow for regioselective formation of triazole derivatives. The resulting compounds exhibit significant yields and purity, making them suitable for further biological evaluations .
Antimicrobial Properties
The triazole ring structure is known for its antibacterial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. Molecular docking studies indicate strong interactions between these compounds and bacterial enzymes, suggesting a mechanism of action that could lead to the development of new antibiotics .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. Compounds similar to this compound have been evaluated against several cancer cell lines such as leukemia and lung cancer cells. These studies often utilize molecular docking to predict binding affinities to target proteins involved in cancer progression. The results indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Peptidomimetics
The ability of this compound to serve as a scaffold for peptidomimetics is noteworthy. Its structure allows for modifications that can enhance biological activity while maintaining stability against enzymatic degradation. This characteristic makes it a valuable component in drug design aimed at mimicking peptide-based drugs .
Drug Development
The compound's pharmacological properties suggest its utility in drug development processes aimed at creating novel therapeutics for infectious diseases and cancer treatment. The ongoing exploration of its structure-activity relationship (SAR) will likely yield more potent derivatives with improved selectivity and reduced side effects .
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of specific biological processes, such as cell proliferation in cancer cells or microbial growth .
Comparison with Similar Compounds
Benzyl Group Variations
Carboxamide Modifications
Physicochemical Properties
- Lipophilicity : Introduction of trifluoromethyl (CF₃) or chloro groups increases logP values, improving blood-brain barrier penetration in neurological targets .
- Solubility : Methoxy or hydrophilic carboxamide substituents (e.g., 3-methoxybenzyl) enhance aqueous solubility, critical for oral bioavailability .
Table 1: Key Comparative Data for Selected Derivatives
Q & A
Basic: What is the mechanistic basis for the biological activity of 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide?
The compound exhibits activity through selective enzyme inhibition. For example, structurally analogous triazole carboxamides inhibit cyclooxygenase-2 (COX-2) and carbonic anhydrase by binding to their active sites, disrupting substrate conversion . To confirm its mechanism, researchers should:
- Perform in vitro enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric methods).
- Use molecular docking to predict binding interactions with target enzymes.
- Validate specificity via competitive inhibition studies with known substrates.
Basic: What synthetic routes are reported for this compound?
Synthesis typically involves multi-step reactions:
Condensation : React benzylamine derivatives with isocyanides to form intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .
Cyclization : Treat intermediates with sodium azide under copper(I)-catalyzed conditions to form the triazole core .
Functionalization : Introduce the methyl group via alkylation or reductive amination.
Basic: Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substitution patterns.
- HRMS : Verify molecular formula and isotopic distribution.
- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration using programs like SHELXL .
- HPLC : Assess purity (>95% for biological assays) .
Advanced: How can low aqueous solubility be mitigated in experimental settings?
Low solubility is a common limitation for triazole carboxamides . Strategies include:
- Co-solvents : Use DMSO/PEG-400 mixtures (≤0.1% v/v to avoid cytotoxicity).
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: How to optimize selectivity for target enzymes over off-target homologs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the benzyl and carboxamide groups.
- Kinetic Analysis : Compare values across enzyme isoforms (e.g., COX-1 vs. COX-2).
- Cryo-EM or X-ray Co-crystallography : Resolve binding modes to guide rational design .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Researchers should:
- Standardize Assays : Use identical cell lines (e.g., VERO for antiparasitic studies) and positive controls .
- Re-evaluate Compound Integrity : Confirm batch purity via LC-MS and elemental analysis.
- Meta-Analysis : Cross-reference datasets with PubChem BioAssay entries .
Advanced: What strategies improve pharmacokinetic properties for in vivo studies?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation .
- Plasma Protein Binding : Measure affinity using equilibrium dialysis; modify logP via alkyl chain truncation.
- Bioisosteric Replacement : Replace the benzyl group with heteroaromatic rings to enhance solubility .
Advanced: How to address cytotoxicity in cell-based assays?
- Dose-Response Profiling : Determine IC values in both target and non-target cells (e.g., HEK293).
- Mitochondrial Toxicity Assays : Monitor ATP levels via luminescence.
- SAR Refinement : Reduce electrophilic substituents (e.g., nitro groups) to minimize off-target effects .
Advanced: How can computational methods predict novel targets for this compound?
- PharmMapper : Screen against a reverse pharmacophore database.
- Molecular Dynamics Simulations : Simulate binding to unexplored targets (e.g., kinases) .
- Network Pharmacology : Integrate OMICS data to identify pathway-level interactions.
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Scaffold Hopping : Replace the triazole core with indazole or tetrazole while retaining the carboxamide group.
- Substituent Scanning : Use parallel synthesis to test alkyl, aryl, and heteroaryl groups at the N1 and C5 positions .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
